2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride
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Overview
Description
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride is an organic compound with the molecular formula C9H12BrNO2·HCl It is a derivative of phenethylamine and contains both amino and hydroxyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride can be achieved through several methods. One common approach involves the bromination of 2-methoxyphenethylamine followed by the introduction of an amino group. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or dichloromethane. The resulting intermediate is then subjected to amination using ammonia or an amine source under controlled conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or sodium amide (NaNH2) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development and pharmacological studies.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds
Mechanism of Action
The mechanism of action of 2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes, receptors, and other biomolecules. These interactions can modulate biological pathways and result in various physiological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(4-bromo-2-chlorophenyl)ethan-1-ol
- 2-Amino-1-(2-methoxyphenyl)ethan-1-ol
- 2-Amino-2-(3-bromo-2-methoxyphenyl)ethan-1-ol
Uniqueness
2-Amino-2-(4-bromo-2-methoxyphenyl)ethan-1-ol hydrochloride is unique due to the presence of both bromine and methoxy groups on the phenyl ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H13BrClNO2 |
---|---|
Molecular Weight |
282.56 g/mol |
IUPAC Name |
2-amino-2-(4-bromo-2-methoxyphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C9H12BrNO2.ClH/c1-13-9-4-6(10)2-3-7(9)8(11)5-12;/h2-4,8,12H,5,11H2,1H3;1H |
InChI Key |
QDIIYROOOYKPOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)Br)C(CO)N.Cl |
Origin of Product |
United States |
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